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molecular formula C19H24N2O3 B8809680 4-Cyclohexanecarbonyl-1-(2-phenylethyl)piperazine-2,6-dione

4-Cyclohexanecarbonyl-1-(2-phenylethyl)piperazine-2,6-dione

Cat. No. B8809680
M. Wt: 328.4 g/mol
InChI Key: ASJGNGPSKXYPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04523013

Procedure details

15.2 g (0.046 mol) of 4-(cyclohexylcarbonyl)-2,6-dioxo-1-phenethyl piperazine are dissolved in 600 ml of ethanol. In an inert atmosphere, at 0° C., there are added 8.7 g (0.0509 mol) of dihydrated cupric chloride and the mixture is left for 1 hour at 0° C. To the reaction medium, kept at 0° C., are added in portions 8.8 g (0.23 mol) of sodium borohydride and left for 45 minutes at 0° C. The excess of reducing agent is destroyed by adding acetone. The insoluble salts are filtered and the filtrate is evaporated to dryness. The residue obtained is treated with a mixture of water and dichloromethane. The organic phase is decanted, dried over dry sodium sulphate and evaporated to dryness. The residue which is obtained is purified by filtration on a silica bed (elutrient: ethyl acetate). Beige crystals, m.p.=134° C., yield: 73%.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([N:9]2[CH2:14][C:13](=[O:15])[N:12]([CH2:16][CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:11](=[O:24])[CH2:10]2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].O.ClCCl>C(O)C>[CH:1]1([C:7]([N:9]2[CH2:10][C:11](=[O:24])[N:12]([CH2:16][CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:13]([OH:15])[CH2:14]2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)N1CC(N(C(C1)=O)CCC1=CC=CC=C1)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
cupric chloride
Quantity
8.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C.
WAIT
Type
WAIT
Details
left for 45 minutes at 0° C
Duration
45 min
CUSTOM
Type
CUSTOM
Details
is destroyed
ADDITION
Type
ADDITION
Details
by adding acetone
FILTRATION
Type
FILTRATION
Details
The insoluble salts are filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
The organic phase is decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over dry sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue which is obtained
FILTRATION
Type
FILTRATION
Details
is purified by filtration on a silica bed (elutrient: ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCCC1)C(=O)N1CC(N(C(C1)=O)CCC1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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